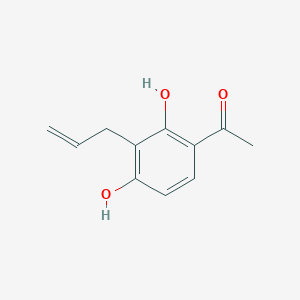

1-(3-Allyl-2,4-dihydroxyphenyl)ethanone

Cat. No. B1272920

Key on ui cas rn:

38987-00-7

M. Wt: 192.21 g/mol

InChI Key: SCTZFHGSNSIMHU-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04252818

Procedure details

The chromone derivative of formula I is readily prepared according to the following reaction scheme: ##STR2## by reacting 2,4-dihydroxyacetophenone (II) with allylbromide in the presence of potassium carbonate and acetone to obtain 4-allyloxy-2-hydroxyacetophenone III which, upon heating at 180°-220° C., undergoes rearrangement to form 3-allyl-2,4-dihydroxyacetophenone (IV). The dihydroxy intermediate then is catalytically reduced in the presence of palladium/carbon catalyst to form 2,4-dihydroxy-3-propylacetophenone (V). Intermediate (V) then is treated with epichlorohydrin in refluxing ethanolic potassium hydroxide to form 4-(2,4-epoxypropoxy)-2-hydroxy-3-propylacetophenone (VI) and with diethyl oxalate in the presence of sodium ethoxide to form ethyl 7-hydroxy-8-propyl-4-oxo-4H-1-benzopyran-2-carboxylate (VII). Intermediates (VI) and (VII) are reacted under a nitrogen atmosphere at 140°-150° C. in the presence of Triton B (Rohm & Hass, Philadelphia, Pa.) and the resulting ester treated with sodium bicarbonate to form 7-[3-(4-acetyl-3-hydroxy-2-propylphenoxy)-2-hydroxypropoxy]-4-oxo-8-propyl-4H-1-benzopyran-2-carboxylic acid (VIII). This intermediate, preferrably the sodium salt, then is iodinated in the presence of potassium triiodide to form the desired 7-[3-(4-acetyl-3-hydroxy-6-iodo-2-propylphenoxy)-2-hydroxypropoxy]-4-oxo-8-propyl-4H-1-benzopyran-2-carboxylic acid (I).

[Compound]

Name

dihydroxy

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

Identifiers

|

REACTION_CXSMILES

|

[CH3:1][C:2]([C:4]1[CH:9]=[CH:8][C:7]([OH:10])=[C:6]([CH2:11][CH:12]=[CH2:13])[C:5]=1[OH:14])=[O:3]>[Pd]>[CH3:13][CH2:12][CH2:11][C:6]1[C:5]([OH:14])=[C:4]([C:2]([CH3:1])=[O:3])[CH:9]=[CH:8][C:7]=1[OH:10]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CC(=O)C1=C(C(=C(C=C1)O)CC=C)O

|

Step Two

[Compound]

|

Name

|

dihydroxy

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

catalyst

|

|

Smiles

|

[Pd]

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

upon heating at 180°-220° C.

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CCCC1=C(C=CC(=C1O)C(=O)C)O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |